molecular formula C16H16F3N5 B608630 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine CAS No. 1353867-91-0

9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine

Cat. No. B608630
CAS RN: 1353867-91-0
M. Wt: 335.3342
InChI Key: REKSFCCYDQMSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Longdaysin is a novel inhibitor of CK1, ERK2, and CDK7 kinases.

Scientific Research Applications

Circadian Rhythm Modulation

Longdaysin has been identified as a potent modulator of cellular circadian rhythms. It can lengthen the circadian period in a dose-dependent manner across different cell types, including those from the mouse suprachiasmatic nucleus, which is the central clock controlling behavioral rhythms . This modulation provides insights into the mechanisms of circadian regulation and offers a tool for studying the effects of circadian rhythm disruptions.

Kinase Inhibition

The compound targets several protein kinases, including CKId, CKIa, and ERK2, which are responsible for its effect on the circadian period . By inhibiting these kinases, Longdaysin offers a means to study their roles in various cellular processes and diseases where kinase activity is a critical factor.

Clock Protein Regulation

Longdaysin treatment has been shown to inhibit the degradation of the clock protein PER1 . This finding is significant for understanding the molecular dynamics of clock proteins and their impact on the circadian clock’s stability and expression.

Pharmacological Research

The ability of Longdaysin to simultaneously inhibit several key components of the circadian clock network makes it a valuable compound for pharmacological research. It could lead to the development of new drugs aimed at treating sleep disorders or managing jet lag .

Genetic Disorder Treatment

Longdaysin’s clock-slowing properties suggest potential therapeutic applications for genetic disorders characterized by a fast-running biological clock, such as familial advanced sleep syndrome . By adjusting the pace of the clock, Longdaysin could help correct the timing of sleep and other daily rhythms.

Behavioral Studies

Using larval zebrafish, researchers have demonstrated that Longdaysin can drastically lengthen the circadian period in vivo . This application is crucial for behavioral studies, as it allows scientists to observe the effects of circadian rhythm changes on behavior and physiology in a controlled environment.

Mechanism of Action

Longdaysin, also known as 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine, is a compound that has been studied for its effects on cellular circadian rhythms and Wnt/β-catenin signaling pathways .

Target of Action

Longdaysin primarily targets the protein kinases CKIδ, CKIα, and ERK2 . These kinases play crucial roles in regulating cellular circadian rhythms and Wnt/β-catenin signaling pathways .

Mode of Action

Longdaysin interacts with its targets (CKIδ, CKIα, and ERK2) by inhibiting their activity . This inhibition results in a lengthening of the circadian period in a dose-dependent manner . In the context of Wnt/β-catenin signaling, Longdaysin attenuates the phosphorylation of LRP6 and DVL2, reduces the expression of active β-catenin and total β-catenin, leading to the downregulation of Wnt target genes .

Biochemical Pathways

Longdaysin affects the circadian rhythm and Wnt/β-catenin signaling pathways . In the circadian rhythm pathway, it lengthens the period by inhibiting the activity of CKIδ, CKIα, and ERK2 . In the Wnt/β-catenin signaling pathway, it suppresses the signaling through inhibition of CK1δ and CK1ε .

Pharmacokinetics

It’s worth noting that these properties significantly impact the bioavailability of a compound and its therapeutic potential .

Result of Action

The molecular and cellular effects of Longdaysin’s action include a lengthening of the circadian period and suppression of Wnt/β-catenin signaling . These effects can have significant implications in various physiological processes, including sleep-wake cycles, metabolism, and hormone secretion .

Action Environment

The action, efficacy, and stability of Longdaysin can be influenced by various environmental factors. For instance, circadian rhythms, which Longdaysin affects, are influenced by many external stimuli to reprogram the phase in response to environmental change . .

properties

IUPAC Name

9-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5/c1-10(2)24-9-23-13-14(21-8-22-15(13)24)20-7-11-4-3-5-12(6-11)16(17,18)19/h3-6,8-10H,7H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKSFCCYDQMSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine

Q & A

A: Longdaysin primarily targets and inhibits specific casein kinase 1 (CK1) isoforms, namely CK1δ and CK1ε [, , ]. These kinases play a crucial role in the Wnt/β-catenin signaling pathway, which is implicated in various cellular processes including cell proliferation, differentiation, and development. By inhibiting CK1δ/ε, Longdaysin disrupts the phosphorylation of key components within the Wnt pathway such as LRP6 and DVL2, ultimately leading to reduced levels of active β-catenin []. This downregulation of β-catenin subsequently affects the expression of Wnt target genes like Axin2, DKK1, LEF1, and Survivin, which are involved in cell growth, survival, and stem cell maintenance []. In the context of circadian rhythms, Longdaysin's inhibition of CKIα and CKIδ leads to a lengthening of the circadian period in both cellular and animal models [, , ].

A: The systematic IUPAC name for Longdaysin is 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine. Its molecular formula is C19H19F3N6 and its molecular weight is 388.4 g/mol. Spectroscopic data, such as NMR and mass spectrometry, are available in the primary research literature for detailed structural confirmation [].

A: Research has shown that modifications to both the N9 and C2 positions of the Longdaysin scaffold can impact its activity and potency, particularly its ability to inhibit CKIα and CKIδ []. For example, the development of the analog NCC007 through extensive structural modifications resulted in a compound with stronger period-lengthening effects in circadian rhythm assays compared to Longdaysin []. This highlights the potential for further structural optimization to enhance specific activities of Longdaysin derivatives.

A: In vitro studies have demonstrated that Longdaysin inhibits colony formation, migration, invasion, and sphere formation of breast cancer cells []. It also exhibits antitumor activity in MDA-MB-231 breast cancer xenografts, where treatment with Longdaysin suppressed tumor growth, aligning with its inhibition of Wnt/β-catenin signaling []. Furthermore, Longdaysin has been shown to effectively lengthen the period of circadian rhythms in cultured human cells, mouse tissues, and living zebrafish []. These findings underscore the compound's potential as a tool for investigating both cancer and circadian biology.

ANone: While the provided research does not directly address resistance mechanisms specific to Longdaysin, it's important to note that resistance can develop to any targeted therapy. Considering Longdaysin's mechanism of action involves inhibiting specific kinases (CK1 isoforms), potential resistance mechanisms could involve mutations within the kinase binding site that reduce Longdaysin's binding affinity, or upregulation of compensatory pathways that bypass the need for CK1 activity. Further research is necessary to fully elucidate any potential resistance mechanisms to Longdaysin.

A: Researchers have successfully incorporated photoremovable protecting groups into the structure of Longdaysin []. This modification allows for precise, light-inducible control over the release of the active compound, enabling targeted inhibition of CKI at specific times. This approach, known as photodosing, provides high temporal resolution in manipulating CKI activity and consequently, regulating the circadian period in cellular and animal models []. This development signifies a significant advancement in circadian biology research, offering a powerful tool for studying the intricacies of the circadian clock.

A: Research suggests that the circadian clock plays a significant role in early chondrogenesis, the process of cartilage formation [, ]. Studies utilizing limb bud-derived micromass cultures have shown that synchronized expression of core circadian clock genes correlates with enhanced cartilage matrix production and increased expression of chondrogenic markers such as SOX9, ACAN, and COL2A1 [, ]. Importantly, applying Longdaysin, which disrupts the circadian rhythm, attenuates the stimulatory effects of mechanical load on chondrogenesis []. This finding suggests that a functional and synchronized circadian clock is crucial for optimal cartilage formation, and that Longdaysin can be a valuable tool for dissecting the interplay between circadian rhythms and chondrogenesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.